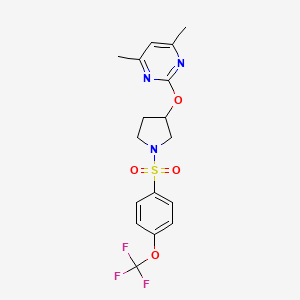
4,6-ジメチル-2-((1-((4-(トリフルオロメトキシ)フェニル)スルホニル)ピロリジン-3-イル)オキシ)ピリミジン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,6-Dimethyl-2-((1-((4-(trifluoromethoxy)phenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine is a useful research compound. Its molecular formula is C17H18F3N3O4S and its molecular weight is 417.4. The purity is usually 95%.
BenchChem offers high-quality 4,6-Dimethyl-2-((1-((4-(trifluoromethoxy)phenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,6-Dimethyl-2-((1-((4-(trifluoromethoxy)phenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
鈴木・宮浦カップリング
この化合物は、鈴木・宮浦(SM)カップリングに潜在的に使用できる可能性があります。これは、広く適用されている遷移金属触媒による炭素-炭素結合形成反応です 。 SMカップリングの成功は、非常に穏和で官能基に耐性のある反応条件と、比較的安定で、容易に調製でき、一般的に環境に優しい有機ホウ素試薬の組み合わせによるものです .
創薬
この化合物のピロリジン環は、医薬品化学者がヒトの疾患の治療のための化合物を得るために広く使用している窒素複素環の1つです 。 この飽和した骨格に対する大きな関心は、sp3-混成、分子の立体化学への寄与、および環の非平面性による3次元(3D)カバレッジの増加により、ファーマコフォア空間を効率的に探索できる可能性によって高められています .
抗がん研究
この化合物の誘導体は、強力な抗がん特性を示す関連する治療剤として知られています 。 これは、「4,6-ジメチル-2-((1-((4-(トリフルオロメトキシ)フェニル)スルホニル)ピロリジン-3-イル)オキシ)ピリミジン」が、新しい抗がん剤の開発に潜在的に使用できる可能性があることを示唆しています。
抗菌研究
その抗がんへの潜在的な用途と同様に、この化合物の誘導体は、強力な抗菌特性も示しています 。 これは、新しい抗菌剤の開発に使用できることを示しています。
抗真菌研究
その抗がんおよび抗菌用途に加えて、この化合物の誘導体は、強力な抗真菌特性を示すことが実証されています 。 これは、新しい抗真菌剤の開発に使用できることを示唆しています。
抗炎症研究
この化合物の誘導体は、強力な抗炎症特性を示しています 。 これは、新しい抗炎症薬の開発に使用できることを示しています。
免疫調節剤
この化合物の誘導体は、免疫調節剤特性を示すことが知られています 。 これは、「4,6-ジメチル-2-((1-((4-(トリフルオロメトキシ)フェニル)スルホニル)ピロリジン-3-イル)オキシ)ピリミジン」が、新しい免疫調節剤の開発に潜在的に使用できる可能性があることを示唆しています。
電気合成と電気化学的特性
この化合物は、ポリジチエニルピロール誘導体の電気合成と電気化学的特性の研究に潜在的に使用できる可能性があります 。 これは、材料科学と工学の分野における潜在的な用途を示唆しています。
作用機序
Target of Action
Compounds with similar structures have been used in the treatment of various diseases .
Mode of Action
It’s worth noting that the suzuki–miyaura (sm) coupling reaction is a common process involving similar compounds . In this reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
Compounds with similar structures have been involved in various biochemical pathways .
Pharmacokinetics
Similar compounds have been noted for their ability to efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional (3d) coverage due to the non-planarity of the ring .
Result of Action
Similar compounds have been noted for their biological activity .
Action Environment
Similar compounds have been noted for their structural diversity, which allows them to adapt to various environments .
生物活性
The compound 4,6-Dimethyl-2-((1-((4-(trifluoromethoxy)phenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy against various diseases, and relevant research findings.
Chemical Structure and Properties
The chemical structure of the compound can be described as follows:
- IUPAC Name : 4,6-Dimethyl-2-((1-((4-(trifluoromethoxy)phenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine
- Molecular Formula : C18H21F3N6O3
This compound features a pyrimidine core with a trifluoromethoxyphenyl group and a sulfonyl-pyrrolidine moiety, contributing to its unique biological properties.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. It is hypothesized to modulate enzyme activity and receptor interactions, potentially leading to effects such as:
- Inhibition of Cell Proliferation : The compound may inhibit enzymes involved in cell cycle regulation, leading to reduced tumor growth.
- Antimicrobial Activity : Preliminary studies suggest potential efficacy against various microbial strains.
Biological Activity Overview
Recent studies have highlighted several key areas of biological activity for this compound:
Anticancer Activity
Research indicates that the compound exhibits significant cytotoxicity against various cancer cell lines. For instance:
| Cell Line | IC50 (µM) | Effect Observed |
|---|---|---|
| MCF-7 | 0.3 | Induction of apoptosis, inhibition of cell migration |
| HCT116 | 7.60 | Suppression of cell cycle progression |
| HePG-2 | Variable | Antiproliferative effects |
These findings suggest that the compound may serve as a dual inhibitor targeting critical pathways in cancer cells, notably EGFR and VGFR2 .
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties. In vitro studies demonstrated effectiveness against specific bacterial strains, indicating potential for development as an antimicrobial agent .
Case Studies and Research Findings
- Cytotoxicity Studies : A study published in Nature evaluated the cytotoxic effects of this compound on a panel of cancer cell lines. The results showed that it significantly inhibited cell growth at low concentrations, particularly in breast and colorectal cancer models .
- Mechanistic Studies : Molecular docking studies revealed that the compound binds effectively to target proteins involved in cancer progression, supporting its role as a multitarget anticancer agent .
- Comparative Analysis : When compared with established anticancer agents such as erlotinib and gefitinib, this compound demonstrated comparable potency but with different selectivity profiles, suggesting it may overcome resistance mechanisms seen with current therapies .
特性
IUPAC Name |
4,6-dimethyl-2-[1-[4-(trifluoromethoxy)phenyl]sulfonylpyrrolidin-3-yl]oxypyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F3N3O4S/c1-11-9-12(2)22-16(21-11)26-14-7-8-23(10-14)28(24,25)15-5-3-13(4-6-15)27-17(18,19)20/h3-6,9,14H,7-8,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGDHWDBMPBXLBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)OC2CCN(C2)S(=O)(=O)C3=CC=C(C=C3)OC(F)(F)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F3N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














